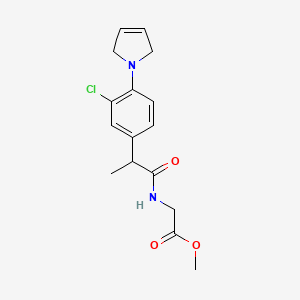
Methyl 2-(2-(3-chloro-4-(2,5-dihydropyrrol-1-yl)phenyl)propanoylamino)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(2-(3-chloro-4-(2,5-dihydropyrrol-1-yl)phenyl)propanoylamino)acetate is a complex organic compound that features a unique structure incorporating a chloro-substituted phenyl ring and a dihydropyrrole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-(3-chloro-4-(2,5-dihydropyrrol-1-yl)phenyl)propanoylamino)acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 3-chloro-4-nitrophenylacetic acid with 2,5-dihydropyrrole under acidic conditions to form an intermediate compound.
Reduction: The nitro group in the intermediate is then reduced to an amine using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Acylation: The resulting amine is acylated with methyl 2-bromoacetate in the presence of a base like triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(2-(3-chloro-4-(2,5-dihydropyrrol-1-yl)phenyl)propanoylamino)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chloro-substituted phenyl ring, where nucleophiles like thiols or amines replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium thiolate or primary amines in polar solvents.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Thiol or amine-substituted derivatives.
Applications De Recherche Scientifique
Methyl 2-(2-(3-chloro-4-(2,5-dihydropyrrol-1-yl)phenyl)propanoylamino)acetate has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for use in the synthesis of novel polymers and materials with specific electronic properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.
Mécanisme D'action
The mechanism of action of Methyl 2-(2-(3-chloro-4-(2,5-dihydropyrrol-1-yl)phenyl)propanoylamino)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-(2-(3-chloro-4-(2,5-dimethylpyrrol-1-yl)phenyl)propanoylamino)acetate
- 4-[3-(2-chloro-acetyl)-2,5-dimethyl-pyrrol-1-yl]-benzoic acid methyl ester
Uniqueness
Methyl 2-(2-(3-chloro-4-(2,5-dihydropyrrol-1-yl)phenyl)propanoylamino)acetate is unique due to the presence of the dihydropyrrole moiety, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications in medicinal chemistry and materials science.
Propriétés
Numéro CAS |
193143-60-1 |
|---|---|
Formule moléculaire |
C16H19ClN2O3 |
Poids moléculaire |
322.78 g/mol |
Nom IUPAC |
methyl 2-[2-[3-chloro-4-(2,5-dihydropyrrol-1-yl)phenyl]propanoylamino]acetate |
InChI |
InChI=1S/C16H19ClN2O3/c1-11(16(21)18-10-15(20)22-2)12-5-6-14(13(17)9-12)19-7-3-4-8-19/h3-6,9,11H,7-8,10H2,1-2H3,(H,18,21) |
Clé InChI |
ONUKACBHFVZQHP-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC(=C(C=C1)N2CC=CC2)Cl)C(=O)NCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Hydroxy-2-(2-hydroxypropyl)-3,9-dioxabicyclo[4.2.1]nonan-4-one](/img/structure/B12553816.png)
![1-{[(1H-Indol-2-yl)acetyl]oxy}pyrrolidine-2,5-dione](/img/structure/B12553817.png)
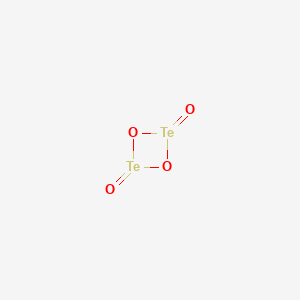
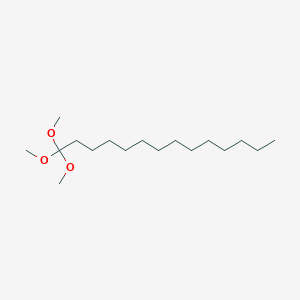
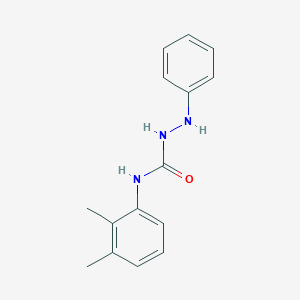

![Benzoic acid, 3-[(hydroxyimino)methyl]-4-[(methylsulfonyl)amino]-](/img/structure/B12553857.png)
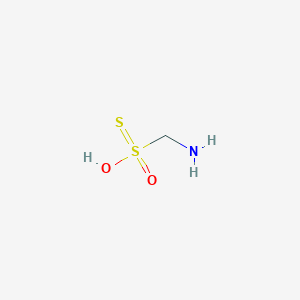
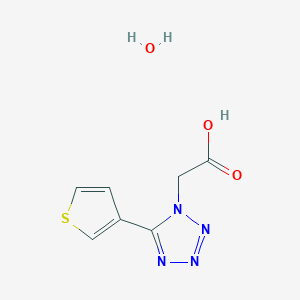
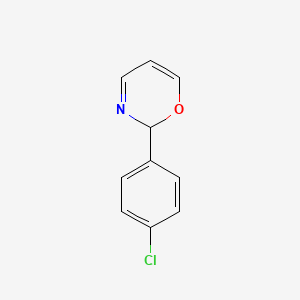
![2-[(4-Chlorohex-3-en-3-yl)sulfanyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12553886.png)



